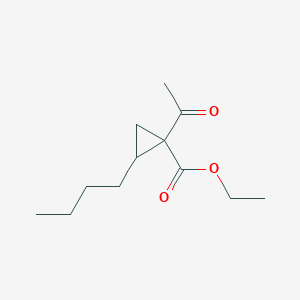![molecular formula C11H11BrO5 B14349040 [2-(4-Bromophenoxy)ethyl]propanedioic acid CAS No. 90296-21-2](/img/structure/B14349040.png)
[2-(4-Bromophenoxy)ethyl]propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-Bromophenoxy)ethyl]propanedioic acid: is an organic compound with the molecular formula C11H11BrO4. It is a derivative of propanedioic acid, featuring a bromophenoxy group attached to the ethyl chain. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Bromophenoxy)ethyl]propanedioic acid typically involves the reaction of 4-bromophenol with ethyl bromoacetate, followed by hydrolysis and decarboxylation. The reaction conditions often include the use of a base such as potassium carbonate in an organic solvent like acetone or ethanol. The intermediate product is then subjected to acidic hydrolysis to yield the final compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [2-(4-Bromophenoxy)ethyl]propanedioic acid can undergo oxidation reactions, particularly at the benzylic position, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, targeting the carbonyl groups.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [2-(4-Bromophenoxy)ethyl]propanedioic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used in the preparation of various derivatives.
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may be used in the development of new drugs or as a reference compound in biochemical assays.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of [2-(4-Bromophenoxy)ethyl]propanedioic acid involves its interaction with specific molecular targets. The bromophenoxy group can engage in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
- [2-(4-Chlorophenoxy)ethyl]propanedioic acid
- [2-(4-Methylphenoxy)ethyl]propanedioic acid
- [2-(4-Fluorophenoxy)ethyl]propanedioic acid
Comparison: Compared to its analogs, [2-(4-Bromophenoxy)ethyl]propanedioic acid exhibits unique reactivity due to the presence of the bromine atom. This halogen imparts distinct electronic and steric effects, influencing the compound’s chemical behavior and potential applications. The bromine atom also enhances the compound’s ability to participate in substitution reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
90296-21-2 |
|---|---|
Molekularformel |
C11H11BrO5 |
Molekulargewicht |
303.11 g/mol |
IUPAC-Name |
2-[2-(4-bromophenoxy)ethyl]propanedioic acid |
InChI |
InChI=1S/C11H11BrO5/c12-7-1-3-8(4-2-7)17-6-5-9(10(13)14)11(15)16/h1-4,9H,5-6H2,(H,13,14)(H,15,16) |
InChI-Schlüssel |
WKNLVAFBHNNWQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCCC(C(=O)O)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


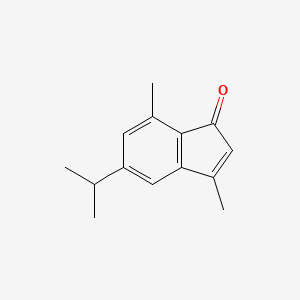
![N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B14348965.png)


![2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]-](/img/structure/B14348973.png)
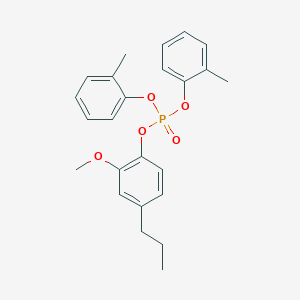


![4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate](/img/structure/B14349010.png)

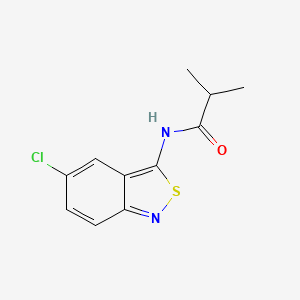
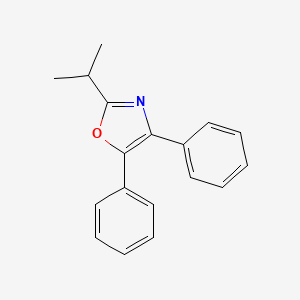
![7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile](/img/structure/B14349036.png)
